Neomycin Trisulfate Hydrate is a complex of the aminoglycoside antibiotic neomycin, primarily derived from the bacterium Streptomyces fradiae. It is known for its potent antibacterial properties, particularly against gram-negative and some gram-positive bacteria. The compound is utilized in various scientific and medical applications, including as an antibiotic in clinical settings and as a selection agent in molecular biology.
Neomycin is produced naturally by the fermentation of Streptomyces fradiae. The trisulfate form of neomycin enhances its solubility and stability, making it more effective for pharmaceutical use. Neomycin Trisulfate Hydrate can be obtained from various suppliers, including Thermo Scientific and Sigma-Aldrich, which provide high-purity forms suitable for research and clinical applications .
Neomycin Trisulfate Hydrate is classified as an aminoglycoside antibiotic. It falls under the broader category of antibiotics that inhibit protein synthesis in bacteria. This compound also acts as a calcium channel protein inhibitor and has been noted for its role in inhibiting phospholipase C activity .
The synthesis of Neomycin Trisulfate Hydrate typically involves the extraction of neomycin from Streptomyces fradiae followed by chemical modification to form the trisulfate salt. The process generally includes:
The synthesis requires careful control of pH and temperature to ensure optimal yield and purity. High-performance liquid chromatography (HPLC) is often employed to assess the purity of the final product, which should exceed 95% .
The molecular formula for Neomycin Trisulfate Hydrate is . The compound consists of a complex structure featuring multiple hydroxyl groups and amino groups that contribute to its solubility and biological activity.
Neomycin Trisulfate Hydrate participates in several chemical reactions that are critical for its antibacterial activity:
The effectiveness of Neomycin Trisulfate Hydrate can be evaluated through various assays, including zymography for enzyme inhibition studies and antimicrobial susceptibility tests against various bacterial strains.
Neomycin Trisulfate Hydrate exerts its antibacterial effects primarily through:
Studies have shown that Neomycin can effectively reduce bacterial load in various infections, demonstrating its mechanism through both in vitro and in vivo models .
Neomycin Trisulfate Hydrate has a wide range of applications:
S. fradiae harbors a 25-kb gene cluster encoding neomycin biosynthesis, organized into two operons: neoE-neoD (12 structural genes) and neoGH-aphA (resistance/regulatory genes) [2] [9]. The pathway initiates with D-glucose-6-phosphate entering the pentose phosphate pathway to form nucleotide-activated precursors. Key steps include:
Table 1: Core Enzymes in Neomycin Biosynthesis
Gene | Function | Catalytic Role | Effect of Deletion |
---|---|---|---|
neoE | Dehydrogenase | Converts 2-DOIA to amino-DOI | Complete loss of neomycin production |
neoN | Epimerase | Converts neomycin C → B | Increased neomycin C impurities (19.1%) |
metK | SAM synthetase | Generates SAM cofactor | Reduced neomycin B yield by ~22% |
aphA | Phosphotransferase | Confers self-resistance | Hypersensitivity to neomycin |
The afsA-g gene encodes a GBL synthase producing signaling molecules that activate AdpA, a global transcriptional regulator [2]. adpA knockout reduces neoR expression by 85% and neomycin titers by ~70%. AdpA binds a conserved 5'-TGGCSNGWWY-3' sequence upstream of neoR, initiating a regulatory cascade [2].
neoR encodes an ATPase/tetratricopeptide repeat protein enhancing transcription of the aphA-neoGH operon. Transcriptomic studies reveal that neoR overexpression:
Ammonium sulfate ((NH₄)₂SO₄) at 60 mM induces profound transcriptional reprogramming:
Table 2: Transcriptional Responses to (NH₄)₂SO₄ in S. fradiae
Metabolic Pathway | Gene | Fold Change | Function |
---|---|---|---|
Glycolysis | eno | -5.3 | Enolase |
TCA cycle | icd | -4.1 | Isocitrate dehydrogenase |
Pentose phosphate | zwf | +3.8 | Glucose-6P dehydrogenase |
Neomycin synthesis | neoE | +4.6 | 2-DOS dehydrogenase |
Neomycin modification | neoN | +3.9 | Neomycin C epimerase |
Atmospheric Room Temperature Plasma (ARTP) mutagenesis generates high-yield mutants through DNA strand breakage via reactive helium species (He⁺, N₂⁺) [3] [4]:
Box-Behnken experimental designs identify critical fermentation parameters:
Table 3: Fermentation Optimization Parameters
Factor | Basal Medium | Optimized Level | Yield Impact |
---|---|---|---|
Soluble starch | 70 g/L | 73.98 g/L | +18.2% titer |
Peptone | 9 g/L | 9.23 g/L | Enhanced biomass |
(NH₄)₂SO₄ | 6 g/L | 5.99 g/L | +51.2% neomycin B |
Dissolved oxygen | 30% saturation | 45% saturation | Avoids pellet fragmentation |
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